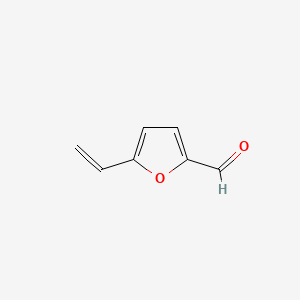

5-Ethenylfuran-2-carbaldehyde

Description

Contextualization within Furan (B31954) Chemistry

Furan chemistry is a significant branch of heterocyclic chemistry, focusing on the synthesis, reactions, and applications of furan and its derivatives. chim.it Furans are important scaffolds in a vast number of natural products and are utilized as building blocks in organic synthesis. chim.it The furan ring's aromaticity and the influence of the oxygen heteroatom dictate its chemical behavior, making it a versatile platform for creating diverse molecular architectures. chim.it Compounds derived from furan are key players in the development of bio-based materials and chemicals, aiming to replace petroleum-based feedstocks. mdpi.com

Significance as a Furan-2-carbaldehyde Derivative

5-Ethenylfuran-2-carbaldehyde is a derivative of furan-2-carbaldehyde, which is commonly known as furfural (B47365). mdpi.com Furfural is a commodity chemical produced from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass, such as agricultural residues and wood. mdpi.com

The key distinction of 5-ethenylfuran-2-carbaldehyde is the ethenyl (vinyl) substituent at the 5-position of the furan ring. This vinyl group, in conjunction with the aldehyde group at the 2-position, makes it a bifunctional molecule. This dual reactivity allows it to serve as a versatile monomer in polymerization reactions and as an intermediate in the synthesis of more complex molecules. For instance, the vinyl group can participate in addition polymerization, while the aldehyde can be a site for condensation reactions or be converted into other functional groups. This bifunctionality is a primary driver of the research interest in this compound.

Current Research Landscape and Future Directions

The current research landscape for 5-ethenylfuran-2-carbaldehyde is centered on its potential as a bio-based platform chemical. Investigations are underway to develop efficient and sustainable methods for its synthesis, often starting from biomass-derived precursors like 5-(hydroxymethyl)furfural (HMF). researchgate.net

A significant area of focus is its use as a monomer for creating novel polymers. The furan ring provides rigidity and thermal stability, while the vinyl group offers a route to polymerization. These furan-based polymers are being explored for applications in materials science, including the development of thermoreversible and self-healing materials through reactions like the Diels-Alder cycloaddition. rug.nlacs.org Future research will likely concentrate on optimizing synthesis pathways to improve yields and reduce costs, as well as exploring the full potential of 5-ethenylfuran-2-carbaldehyde in creating high-performance, sustainable polymers and other valuable fine chemicals.

Table 1: Physicochemical Properties of 5-Ethenylfuran-2-carbaldehyde

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆O₂ |

| Molar Mass | 122.12 g/mol cymitquimica.com |

| Monoisotopic Mass | 122.036779 g/mol chemspider.com |

| Topological Polar Surface Area | 30.2 Ų echemi.com |

| Complexity | 120 echemi.com |

| Hydrogen Bond Acceptor Count | 2 echemi.com |

| Rotatable Bond Count | 2 echemi.com |

Table 2: Research Findings on Synthesis and Reactions

| Research Area | Findings |

|---|---|

| Synthesis | Can be synthesized from other furan derivatives. One studied pathway involves the chemical modification of furfural or its derivatives. |

| Polymerization | The vinyl group allows for polymerization, leading to materials like polyvinylfurfural. echemi.com These polymers are investigated for their thermal properties. dntb.gov.ua |

| Diels-Alder Reactions | The furan moiety can act as a diene in Diels-Alder reactions with various dienophiles (e.g., maleimides), forming thermoreversible networks. rug.nlacs.org This is a key reaction for creating self-healing and recyclable polymers. |

| Derivatization | The aldehyde group can be readily converted into other functional groups, such as acids or alcohols, expanding its utility as a chemical intermediate. It can also undergo condensation reactions to form larger molecules. researchgate.net |

Table 3: List of Compound Names Mentioned

| Compound Name |

|---|

| 5-Ethenylfuran-2-carbaldehyde |

| 5-Vinylfurfural |

| Furan |

| Furan-2-carbaldehyde (Furfural) |

| 5-(Hydroxymethyl)furfural (HMF) |

| Maleimides |

Structure

3D Structure

Properties

CAS No. |

32630-50-5 |

|---|---|

Molecular Formula |

C7H6O2 |

Molecular Weight |

122.12 g/mol |

IUPAC Name |

5-ethenylfuran-2-carbaldehyde |

InChI |

InChI=1S/C7H6O2/c1-2-6-3-4-7(5-8)9-6/h2-5H,1H2 |

InChI Key |

YOYFXGKQGYRVDG-UHFFFAOYSA-N |

SMILES |

C=CC1=CC=C(O1)C=O |

Canonical SMILES |

C=CC1=CC=C(O1)C=O |

Synonyms |

polyvinylfurfural |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Aspects of 5 Ethenylfuran 2 Carbaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group attached to the furan (B31954) ring is a primary site for chemical reactions, characterized by the electrophilic nature of the carbonyl carbon.

Nucleophilic Addition Reactions

Nucleophilic addition is the most fundamental reaction of the aldehyde group. The mechanism involves the attack of an electron-rich nucleophile on the partially positive carbonyl carbon. This attack breaks the carbon-oxygen π-bond, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate. In the second step, this intermediate is protonated, typically by a weak acid or the solvent, to yield an alcohol product.

The general mechanism can be summarized as follows:

Nucleophilic Attack: The nucleophile (Nu⁻) adds to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated by an acid source (H-A) to give the final addition product.

Due to the presence of the furan ring and the conjugated ethenyl group, the electrophilicity of the carbonyl carbon in 5-Ethenylfuran-2-carbaldehyde is influenced by electronic effects. These groups can modulate the reactivity of the aldehyde towards various nucleophiles such as organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide ions (forming cyanohydrins), and amines (forming imines).

Condensation Reactions (e.g., Knoevenagel, Aldol Condensation)

Condensation reactions are a critical class of transformations for the aldehyde group, leading to the formation of new carbon-carbon bonds.

Knoevenagel Condensation: 5-Ethenylfuran-2-carbaldehyde can undergo Knoevenagel condensation with compounds containing an active methylene (B1212753) group (e.g., malonic esters, malononitrile). The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine. The mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. Subsequent dehydration yields a stable α,β-unsaturated product. This reaction is highly efficient for creating more complex conjugated systems.

Aldol Condensation: In a crossed or Claisen-Schmidt condensation, 5-Ethenylfuran-2-carbaldehyde, which lacks α-hydrogens, can react with an enolizable ketone or aldehyde in the presence of a base. For instance, reaction with a ketone like acetone (B3395972) first forms a β-hydroxy ketone adduct. This adduct can then readily undergo dehydration, especially with heating, to yield an α,β-unsaturated ketone, extending the conjugated system.

Table 1: Examples of Condensation Reactions with Furan Aldehydes This table is based on analogous reactions of furfural (B47365) and substituted furfurals.

| Reaction Type | Reactant | Catalyst | Product Type |

| Knoevenagel | Active Methylene Compound | Base (e.g., Piperidine) | Substituted Alkene |

| Aldol (Claisen-Schmidt) | Ketone (e.g., Acetone) | Base (e.g., NaOH) | α,β-Unsaturated Ketone |

Oxidation and Reduction Pathways

The aldehyde group of 5-Ethenylfuran-2-carbaldehyde can be selectively oxidized or reduced while preserving the ethenyl group and furan ring.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 5-ethenylfuran-2-carboxylic acid. Achieving this transformation with high selectivity requires mild oxidizing agents to prevent reactions at the ethenyl group or furan ring. Common reagents for this purpose include silver oxide (in the Tollens' test). Catalytic oxidation using noble metals like palladium or platinum in the presence of oxygen is also an effective method for converting furanic aldehydes to their carboxylic acid derivatives.

Reduction: The formyl group can be chemoselectively reduced to a primary alcohol, (5-ethenylfuran-2-yl)methanol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically mild enough to reduce the aldehyde without affecting the ethenyl double bond. libretexts.org Another widely used method is catalytic hydrogenation over specific metal catalysts such as nickel, copper, or palladium. Careful selection of the catalyst and reaction conditions is crucial to ensure the selective reduction of the aldehyde and prevent the hydrogenation of the vinyl group. organic-chemistry.org

Table 2: Selective Oxidation and Reduction of the Aldehyde Moiety

| Transformation | Typical Reagents/Catalysts | Product |

| Oxidation | Silver Oxide (Ag₂O), Catalytic O₂ with noble metals | 5-Ethenylfuran-2-carboxylic acid |

| Reduction | Sodium Borohydride (NaBH₄), Catalytic Hydrogenation (Ni, Cu, Pd) | (5-Ethenylfuran-2-yl)methanol |

Reactivity of the Ethenyl Group

The ethenyl (vinyl) group provides a second site of reactivity, primarily for addition polymerization and cycloaddition reactions.

Polymerization and Oligomerization Mechanisms

The vinyl group of 5-Ethenylfuran-2-carbaldehyde is susceptible to polymerization, allowing the molecule to serve as a monomer for the synthesis of furan-containing polymers. The primary mechanisms are free radical and cationic polymerization.

Free Radical Polymerization: Similar to other vinyl monomers like styrene, the ethenyl group can undergo free radical polymerization. This process is initiated by a radical initiator (e.g., AIBN or benzoyl peroxide), which adds to the double bond to create a new radical species. This radical then propagates by adding to subsequent monomer units, leading to the formation of a polymer chain. The reactivity is analogous to that of 5-hydroxymethyl-2-vinylfuran (HMVF), which readily undergoes free radical polymerization. rsc.orgrsc.org

Cationic Polymerization: The electron-rich nature of the furan ring can stabilize an adjacent carbocation, making the ethenyl group susceptible to cationic polymerization. The reaction is initiated by a Lewis acid or a strong Brønsted acid, which protonates the double bond to form a carbocation. This cation then propagates by attacking the double bond of another monomer molecule. Cationic polymerization of vinyl ethers and other furan derivatives is a well-established method for producing polymers with controlled structures. nih.govnih.gov

Cycloaddition Reactions (e.g., Diels-Alder Reactions)

The furan ring in 5-Ethenylfuran-2-carbaldehyde can participate as a 4π-electron component (a diene) in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. It can react with a variety of dienophiles (2π-electron components), such as maleic anhydride (B1165640) or acrylates, to form oxa-bridged bicyclic adducts. The presence of the electron-withdrawing aldehyde group on the furan ring influences the diene's reactivity and the stereoselectivity (endo/exo) of the cycloaddition. While the ethenyl group itself could theoretically act as a dienophile, the reaction where the furan ring acts as the diene is the more characteristic and synthetically useful pathway for this class of compounds.

Michael Additions and Related Conjugate Additions

The structure of 5-Ethenylfuran-2-carbaldehyde features an α,β-unsaturated carbonyl system where the carbon-carbon double bond of the ethenyl (vinyl) group is in conjugation with the aldehyde. This electronic arrangement makes the β-carbon of the vinyl group electrophilic and susceptible to nucleophilic attack. This type of reaction is known as a Michael addition or conjugate 1,4-addition. wikipedia.orglibretexts.org

In this reaction, a "Michael donor" (the nucleophile) adds to the β-carbon of the "Michael acceptor" (the α,β-unsaturated system). wikipedia.orgmasterorganicchemistry.com For 5-Ethenylfuran-2-carbaldehyde, the reaction proceeds via the attack of a nucleophile on the terminal carbon of the ethenyl group. The resulting intermediate is an enolate, which is then protonated to yield the final 1,4-adduct. libretexts.org

The general mechanism involves three main steps:

Formation of the nucleophile (often an enolate from a doubly stabilized carbon nucleophile). wikipedia.orglibretexts.org

Nucleophilic attack at the β-carbon of the ethenyl group, leading to a resonance-stabilized enolate intermediate. libretexts.org

Protonation of the enolate to give the final product. masterorganicchemistry.comlibretexts.org

A wide variety of nucleophiles can participate in Michael additions. Weaker nucleophiles generally favor 1,4-conjugate addition, whereas stronger, more reactive nucleophiles (like Grignard or organolithium reagents) may favor direct 1,2-addition to the carbonyl carbon. chemistrysteps.comyoutube.com Nucleophiles suitable for conjugate addition to vinyl-substituted heterocycles include amines, thiols, and stabilized carbanions like those derived from malonic esters. youtube.comresearchgate.net

For instance, the reaction of various N-, O-, S-, and C-centered nucleophiles with vinyl-substituted pyrimidines, which are structurally related to vinylfurans, demonstrates the propensity of the vinyl group to undergo conjugate addition. researchgate.net Similarly, thionucleophiles have been shown to add in a conjugate fashion to 2(5H)-furanones, another related class of α,β-unsaturated heterocyclic compounds. researchgate.net

| Reaction Type | Key Feature | Reactants | Product Type |

|---|---|---|---|

| Michael Addition (1,4-Addition) | Nucleophilic attack on the β-carbon of the ethenyl group. | Michael Donor: Enolates (e.g., from malonic esters), amines, thiols. Michael Acceptor: 5-Ethenylfuran-2-carbaldehyde. | A 1,5-dicarbonyl compound or a related structure with a new bond at the β-carbon. masterorganicchemistry.com |

| 1,2-Addition | Nucleophilic attack directly on the carbonyl carbon. | Nucleophile: Strong, hard nucleophiles (e.g., Grignard reagents, organolithiums). Substrate: 5-Ethenylfuran-2-carbaldehyde. | A secondary alcohol, with the ethenyl group remaining intact. |

Reactivity of the Furan Ring System

The furan ring is an electron-rich five-membered aromatic heterocycle. wikipedia.org Its aromaticity is modest compared to benzene (B151609), making it significantly more reactive in various chemical transformations, including those that involve dearomatization. wikipedia.orgacs.org The reactivity of the furan ring in 5-Ethenylfuran-2-carbaldehyde is modulated by the two substituents: the electron-withdrawing -CHO group and the conjugating -CH=CH₂ group.

Electrophilic Aromatic Substitution on Furan Derivatives

Furan undergoes electrophilic aromatic substitution (EAS) more readily than benzene, often with milder reagents and under less harsh conditions. wikipedia.orgpearson.com Substitution typically occurs preferentially at the C2 (α) position because the carbocation intermediate formed by electrophilic attack at this position is more resonance-stabilized than the one formed from attack at the C3 (β) position. pearson.com

In 5-Ethenylfuran-2-carbaldehyde, the C2 and C5 positions are already substituted. The remaining C3 and C4 positions are available for substitution. The directing effects of the existing substituents determine the regioselectivity of further EAS reactions.

-CHO (Carbaldehyde) Group: This is an electron-withdrawing group that deactivates the ring towards electrophilic attack. It directs incoming electrophiles primarily to the meta position (C4).

-CH=CH₂ (Ethenyl) Group: This group can act as a weak activating group through resonance, directing incoming electrophiles to the ortho position (C4).

| Substituent on Furan Ring | Electronic Effect | Influence on EAS Reactivity | Directing Position |

|---|---|---|---|

| -CHO (at C2) | Electron-withdrawing (deactivating) | Decreases ring reactivity | C4 (meta) |

| -CH=CH₂ (at C5) | Weakly electron-donating via resonance (activating) | Increases ring reactivity | C4 (ortho) |

Ring-Opening and Degradation Pathways

The furan ring, particularly when substituted with electron-withdrawing groups, is susceptible to degradation and ring-opening reactions, especially under acidic conditions. pharmaguideline.com The presence of the aldehyde group in 5-Ethenylfuran-2-carbaldehyde makes the molecule sensitive to acid-catalyzed degradation.

Acid-catalyzed decomposition of furan derivatives like 2-furaldehyde (furfural) and 2-hydroxyacetyl furan in aqueous solutions has been studied extensively. nih.govresearchgate.netresearchgate.net These reactions often lead to the formation of various products, including levulinic acid and formic acid, through complex reaction pathways involving hydrolysis and rearrangement. nih.govresearchgate.netacs.org The initial step in acid-catalyzed degradation is often the protonation of the furan ring oxygen, which disrupts aromaticity and facilitates nucleophilic attack by water, leading to ring-opened intermediates. pharmaguideline.com

Oxidative degradation is another significant pathway. Oxidation of the furan ring can be initiated by cytochrome P450 enzymes in biological systems or by chemical oxidants. nih.gov This process can generate reactive intermediates like epoxides or cis-enediones, which are highly electrophilic and can react with cellular nucleophiles. nih.gov The substituents on the furan ring influence the nature of the reactive intermediate formed. nih.gov Lignin, a complex polymer containing furan-like structures, is known to be resistant to acid and base hydrolysis but can be degraded by specific enzymes. wikipedia.org

Coordination Chemistry and Ligand Properties

Heterocyclic compounds containing oxygen, nitrogen, or sulfur atoms can act as ligands, coordinating with metal ions to form metal-organic frameworks or coordination polymers. researchgate.net Furan and its derivatives can coordinate to metals in several ways: through the oxygen heteroatom, through π-bonding with the aromatic ring, or through functional groups attached to the ring. wikipedia.orgacs.org

5-Ethenylfuran-2-carbaldehyde possesses multiple potential coordination sites:

The oxygen atom of the furan ring.

The oxygen atom of the carbaldehyde group.

The π-system of the ethenyl group.

The π-system of the furan ring.

The formation of coordination complexes with furan-containing ligands has been reported. For example, furan-2-aldehyde thiosemicarbazone acts as a ligand, coordinating with transition metals like Ni(II) and Cu(II). researchgate.net Another study details a coordination polymer where a furan-containing derivative acts as a bridging ligand between two zinc atoms, coordinating through a triazole nitrogen atom and an amino group. nih.gov While specific studies on the coordination chemistry of 5-Ethenylfuran-2-carbaldehyde are not prevalent, the presence of both a furan oxygen and a carbonyl oxygen suggests its potential to act as a chelating or bridging ligand in the synthesis of coordination polymers. researchgate.netresearchgate.net

Mechanistic Investigations using Isotope Labeling Techniques

Isotope labeling is a powerful technique used to trace the pathway of atoms through a chemical reaction or metabolic process, providing detailed mechanistic insights. wikipedia.org By replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing ¹H with ²H, ¹²C with ¹³C, or ¹⁶O with ¹⁸O), scientists can track the position of the label in the products using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgiaea.org

This methodology has been applied to the study of furan chemistry. For example, oxygen-17 (¹⁷O) labeling was used to investigate the complex rearrangements of furan-2,3-dione derivatives. iaea.orgosti.gov By comparing the ¹⁷O NMR and mass spectra of labeled reactants and products, researchers could confirm the proposed reaction pathways involving intermediates where oxygen atoms became equivalent. iaea.orgosti.gov

In the context of furan toxicology and metabolism, stable isotope labeling is crucial. Studies have used ¹³C-labeled furan to quantitatively analyze the formation and excretion of its metabolites in rats. researchgate.net This approach, known as Stable Isotope Dilution Analysis (SIDA), allows for precise tracking of how the furan ring is processed and broken down in vivo, helping to identify key biomarkers of exposure. researchgate.netnih.gov Such studies have elucidated that furan is oxidized to a reactive intermediate, cis-2-butene-1,4-dial, which then forms adducts with glutathione (B108866) and amino acids. researchgate.net Although specific isotope labeling studies on 5-Ethenylfuran-2-carbaldehyde are not detailed in the available literature, these examples demonstrate the utility of the technique for understanding the reaction mechanisms, degradation pathways, and metabolic fate of substituted furans.

Derivatives and Analogues of 5 Ethenylfuran 2 Carbaldehyde

Synthesis of Structurally Modified Derivatives

The generation of structurally diverse derivatives of 5-ethenylfuran-2-carbaldehyde can be achieved by targeting its three key functional components: the furan (B31954) ring, the aldehyde group, and the ethenyl side chain.

Substituent Variation on the Furan Ring

The furan ring is susceptible to electrophilic substitution, allowing for the introduction of various substituents. The reactivity and regioselectivity of these reactions are influenced by the existing electron-withdrawing aldehyde group.

Halogenation : The furan ring can be halogenated under controlled conditions. For instance, bromination using N-bromosuccinimide (NBS) or bromination in DMF or dioxane at low temperatures can introduce a bromine atom onto the ring, typically at the 5-position if available, or other positions depending on the directing effects of existing substituents. nih.gov The synthesis of 5-(2-Bromophenyl)furan-2-carboxaldehyde is an example of introducing a substituted aryl group onto the furan ring, which proceeds through a Meerwein arylation followed by cyclization. nih.gov

Nitration : Mild nitrating agents, such as acetyl nitrate at low temperatures, are required for the nitration of the furan ring to prevent degradation. nih.gov

Acylation : Friedel-Crafts acylation, using acid anhydrides or acid halides with a mild catalyst like phosphoric acid or boron trifluoride, can introduce acyl groups onto the furan ring. nih.gov

Arylation : Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed to introduce aryl or heteroaryl substituents onto a pre-halogenated furan ring. The synthesis of 2-(5-substituted phenyl)furan-2-carboxaldehyde derivatives has been achieved using a copper(II) Schiff-base complex as a catalyst with anilines and sodium nitrite. clockss.org

| Reaction | Reagents and Conditions | Position of Substitution |

| Bromination | Br₂ in Dioxane or DMF, -5°C | Position 5 (if unsubstituted) |

| Nitration | Acetyl nitrate, low temperature | Typically Position 5 |

| Acylation | Acid anhydride (B1165640)/halide, BF₃ or H₃PO₄ | Position 5 |

| Arylation | Anilines, NaNO₂, Cu(II) Schiff-base@SiO₂ | Position 5 |

Modifications of the Aldehyde Functionality

The aldehyde group is a versatile functional handle for a wide range of chemical transformations, leading to a diverse array of derivatives.

Oxime and Nitrile Formation : The aldehyde can be condensed with hydroxylamine (B1172632) to form an oxime. koreascience.kr Subsequent dehydration of the oxime, for example with trifluoroacetic anhydride, yields the corresponding nitrile, such as 5-(hydroxymethyl)furan-2-carbonitrile. koreascience.kr

Reductive Amination : The aldehyde can undergo reductive amination with primary or secondary amines in the presence of a reducing agent (e.g., sodium borohydride) to yield the corresponding aminomethyl derivatives.

Wittig and Horner-Wadsworth-Emmons Reactions : These olefination reactions convert the aldehyde into an alkene. The Horner-Wadsworth-Emmons reaction, for instance, has been used to prepare derivatives of 5-hydroxymethylfurfural (B1680220) (a related compound) with extended conjugation by reacting the aldehyde with phosphonate (B1237965) ylides, affording trans isomers of the target compounds. koreascience.kr

Grignard and Similar Reactions : The addition of organometallic reagents, such as Grignard reagents, to the aldehyde group yields secondary alcohols. koreascience.kr

Condensation Reactions : The aldehyde can participate in various condensation reactions. The Erlenmeyer-Plöchl reaction with hippuric acid in the presence of acetic anhydride produces 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones. nih.gov Reaction with aromatic amines can form Schiff bases (imines), which can serve as intermediates for the synthesis of more complex heterocyclic systems like azetidinones, thiazolidinones, and quinazolinones. pku.edu.cn

Transformations of the Ethenyl Group

The ethenyl (vinyl) group provides a site for addition and cycloaddition reactions, allowing for the construction of more complex molecular architectures.

Cycloaddition Reactions : 2-Vinylfurans can act as dienes in Diels-Alder [4+2] cycloaddition reactions. core.ac.uk The reaction can proceed in two ways: an "extraannular" cycloaddition involving the vinyl group and a C=C bond of the furan ring, or an "intraannular" cycloaddition where the furan ring itself acts as the diene. clockss.org The outcome is often dependent on the dienophile and reaction conditions. For example, the reaction of 2-vinylfuran with dimethyl acetylenedicarboxylate (DMAD) can yield a mixture of both types of adducts. clockss.org Placing a sterically demanding group, like a triisopropylsilyl (TIPS) moiety, at the 5-position of the furan ring can sterically hinder the intraannular pathway and promote exclusive extraannular cycloaddition. clockss.org

Polymerization : The vinyl group can undergo polymerization. For instance, 5-hydroxymethyl-2-vinylfuran, a closely related compound, can undergo free-radical polymerization of its vinyl group upon heating or acid treatment, contributing to its adhesive properties. rsc.org

Hydrogenation : Catalytic hydrogenation can be used to reduce the ethenyl group to an ethyl group. While specific studies on 5-ethenylfuran-2-carbaldehyde are limited, related processes on similar furan derivatives are well-established. For example, the conversion of 5-hydroxymethylfurfural to 2,5-dimethylfuran involves the hydrogenation of the aldehyde and hydrogenolysis of the hydroxyl group, demonstrating that the furan ring can be stable under conditions that modify side chains. nih.gov

Preparation and Utility of Isotope-Labeled Analogues

Isotope labeling is a critical tool for elucidating reaction mechanisms, studying metabolic pathways, and improving the pharmacokinetic properties of molecules. acs.org

Deuterium (B1214612) Labeling : Specific deuterium labeling can be achieved through various synthetic methods. For the aldehyde group, a deuterated analogue, furan-2-carbaldehyde-d, can be synthesized in high yield using a Vilsmeier-type formylation of furan with deuterated N,N-dimethylformamide (DMF-d₇) and an activating agent like oxalyl chloride. acs.org This method provides a high degree of deuteration (>99%) at the formyl position. acs.org Other methods for introducing deuterium include late-stage direct hydrogen isotopic exchange (HIE), which is a cost-effective method using reagents like D₂O. rsc.org

Carbon-13 Labeling : ¹³C-labeling can be accomplished by using ¹³C-enriched starting materials. Modern techniques, such as flow chemistry, allow for the on-demand generation and use of gases like ¹³CO₂ from precursors like Na₂¹³CO₃, facilitating the synthesis of ¹³C-labeled carboxylic acids or ureas. rsc.org

The utility of these isotope-labeled analogues is significant in several areas of research:

Mechanistic Studies : Labeled compounds are used to track the fate of specific atoms during chemical transformations, providing insight into reaction mechanisms. acs.org

Metabolic and Pharmacokinetic Studies : In drug discovery and development, isotopically labeled compounds (both stable isotopes like ²H, ¹³C, ¹⁵N, and radioisotopes like ³H, ¹⁴C) are indispensable. core.ac.uk They are used as tracers to study absorption, distribution, metabolism, and excretion (ADME). The substitution of hydrogen with deuterium can sometimes lead to a stronger carbon-deuterium bond, which can slow down metabolic processes (the "kinetic isotope effect"), potentially improving a drug's pharmacokinetic profile. acs.org

| Isotope | Labeling Method | Precursor Example | Utility |

| Deuterium (²H) | Vilsmeier formylation | DMF-d₇ | Mechanistic studies, Altered pharmacokinetics |

| Deuterium (²H) | Hydrogen Isotope Exchange (HIE) | D₂O | Metabolic tracking, Mechanistic studies |

| Carbon-13 (¹³C) | Flow chemistry synthesis | Na₂¹³CO₃ (for ¹³CO₂) | Metabolic studies, NMR studies |

Advanced Characterization Methodologies for Structural Elucidation and Reaction Monitoring

Spectroscopic Techniques for Comprehensive Characterization

Spectroscopy is fundamental to the characterization of molecular structures. By probing the interaction of molecules with electromagnetic radiation, various spectroscopic methods can elucidate the electronic, vibrational, and nuclear environments within 5-Ethenylfuran-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 5-Ethenylfuran-2-carbaldehyde is expected to show distinct signals corresponding to each unique proton in the molecule. The aldehyde proton (CHO) would appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.0-10.0 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the furan (B31954) ring are expected to appear as doublets in the aromatic region (δ 6.0-8.0 ppm). The ethenyl group would produce a characteristic set of signals corresponding to a vinyl system, typically a doublet of doublets for the proton on the carbon attached to the furan ring and two distinct signals for the terminal geminal protons, exhibiting both geminal and vicinal coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. hw.ac.uk For 5-Ethenylfuran-2-carbaldehyde, the most downfield signal would be that of the aldehyde carbonyl carbon, expected above δ 175 ppm. mdpi.com The carbons of the furan ring and the ethenyl group would resonate in the δ 110-160 ppm range. Quaternary carbons, those without attached protons, generally show weaker signals. hw.ac.uk The specific chemical shifts can be influenced by solvent, concentration, and temperature. hw.ac.uk

²H NMR Spectroscopy: Deuterium (B1214612) (²H) NMR is not typically used for routine characterization but is invaluable in mechanistic studies or for isotopic labeling. If 5-Ethenylfuran-2-carbaldehyde were synthesized with deuterium labels, for instance, at the aldehyde position, a distinct signal would be observed in the ²H NMR spectrum, confirming the position of the label. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 5-Ethenylfuran-2-carbaldehyde Note: These are estimated values based on analogous furan structures. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (-CHO) | 9.0 - 10.0 (singlet) | > 175 |

| Furan C3-H | 7.0 - 7.5 (doublet) | ~120-125 |

| Furan C4-H | 6.5 - 7.0 (doublet) | ~110-115 |

| Ethenyl Cα-H | 6.5 - 7.0 (doublet of doublets) | ~125-135 |

| Ethenyl Cβ-H (cis) | 5.0 - 5.5 (doublet of doublets) | ~115-125 |

| Ethenyl Cβ-H (trans) | 5.5 - 6.0 (doublet of doublets) | ~115-125 |

| Furan C2 (quaternary) | - | ~150-155 |

| Furan C5 (quaternary) | - | ~155-160 |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, probe the vibrational modes of a molecule and are highly effective for identifying functional groups. mdpi.com

Infrared (IR) Spectroscopy: The IR spectrum of 5-Ethenylfuran-2-carbaldehyde would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the range of 1670-1700 cm⁻¹. The C-H stretching vibration of the aldehyde group is also characteristic, often appearing as a pair of bands between 2700 and 2900 cm⁻¹. mdpi.com Aromatic C=C stretching vibrations from the furan ring and the ethenyl C=C stretch would appear in the 1500-1650 cm⁻¹ region. C-H stretching vibrations from the furan ring and ethenyl group would be observed around 3000-3100 cm⁻¹. The C-O-C stretching of the furan ring typically gives rise to strong bands in the fingerprint region, between 1000 and 1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C stretching vibrations of the furan ring and the ethenyl group are expected to produce strong signals in the Raman spectrum due to the change in polarizability during these vibrations. The C=O stretch is also Raman active. Raman spectroscopy is particularly useful for studying samples in aqueous media, as water is a weak Raman scatterer. mdpi.com For furan derivatives, characteristic bands related to the ring breathing modes are also observable. mdpi.com

Table 2: Expected Characteristic Vibrational Frequencies for 5-Ethenylfuran-2-carbaldehyde

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aldehyde C-H Stretch | 2700 - 2900 (medium) | 2700 - 2900 (medium) |

| Aldehyde C=O Stretch | 1670 - 1700 (strong) | 1670 - 1700 (medium) |

| Aromatic/Vinyl C-H Stretch | 3000 - 3100 (medium) | 3000 - 3100 (strong) |

| Furan/Ethenyl C=C Stretch | 1500 - 1650 (medium-strong) | 1500 - 1650 (strong) |

| Furan C-O-C Stretch | 1000 - 1300 (strong) | 1000 - 1300 (weak) |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions. For 5-Ethenylfuran-2-carbaldehyde (C₇H₆O₂), the molecular weight is 122.12 g/mol . The mass spectrum would be expected to show a molecular ion peak at an m/z ratio of 122. A common fragmentation pathway for aldehydes is the loss of a hydrogen atom ([M-1]⁺) or the formyl radical ([M-29]⁺), which would lead to peaks at m/z 121 and 93, respectively. mdpi.com The fragmentation of the furan ring itself would produce other characteristic smaller fragments. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is ideal for identifying and quantifying volatile compounds like 5-Ethenylfuran-2-carbaldehyde in complex mixtures. The compound would first be separated from other components based on its boiling point and polarity on a GC column, and then its mass spectrum would be recorded for identification.

Diffraction Techniques for Solid-State Analysis

While spectroscopic methods excel at characterizing molecules in the gas or solution phase, diffraction techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid crystalline state.

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the molecular and crystal structure of a compound that can be crystallized. While no specific XRD data for 5-Ethenylfuran-2-carbaldehyde has been found, this technique would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding or π-π stacking in the solid state. researchgate.netresearchgate.net This information is crucial for understanding the physical properties of the material and for computational modeling. For related furan derivatives, XRD has been used to elucidate details like the planarity of the molecule and the nature of crystal packing. researchgate.net

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods are increasingly used to complement experimental data. They can predict molecular properties and provide insights into structures and reaction mechanisms that are difficult to probe experimentally. mdpi.com

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to predict the geometry, vibrational frequencies (IR and Raman), and NMR chemical shifts of 5-Ethenylfuran-2-carbaldehyde. mdpi.com These predicted spectra can be compared with experimental data to confirm structural assignments. mdpi.com Furthermore, computational methods can be used to explore conformational landscapes, calculate electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and model reaction pathways involving the compound. researchgate.net Such studies provide a deeper understanding of the molecule's reactivity and spectral characteristics.

Advanced In-situ and Operando Characterization Techniques in Catalysis Research

To gain a deeper understanding of the catalytic conversion of 5-Ethenylfuran-2-carbaldehyde, it is crucial to study the catalyst and the reacting species under actual reaction conditions. In-situ and operando spectroscopic techniques are powerful tools for achieving this, providing real-time information about the catalyst's state and the reaction intermediates.

These methods allow for the direct observation of the catalyst's structure and the chemical species present on its surface during the reaction, which is essential for establishing structure-activity relationships. For instance, in the hydrogenolysis of 5-hydroxymethylfurfural (B1680220), a related furanic aldehyde, X-ray diffraction was used to identify the active phases of an iron catalyst during the reaction. rsc.org

Techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and X-ray absorption spectroscopy (XAS) can provide valuable data. In-situ IR spectroscopy can identify adsorbed species and surface intermediates, while operando Raman spectroscopy can monitor changes in the catalyst structure under reaction conditions. XAS can provide information on the oxidation state and coordination environment of metal catalysts. The integration of these techniques with computational modeling offers a powerful approach for the rational design of catalysts for the selective transformation of 5-Ethenylfuran-2-carbaldehyde.

The table below illustrates the kind of information that could be obtained from an in-situ IR spectroscopy study of the hydrogenation of 5-Ethenylfuran-2-carbaldehyde over a supported metal catalyst.

| Vibrational Frequency (cm⁻¹) | Assignment |

| 2950 | C-H stretch (ethenyl group) |

| 1680 | C=O stretch (adsorbed aldehyde) |

| 1620 | C=C stretch (ethenyl group) |

| 1580 | Furan ring vibration |

This is a hypothetical data table for illustrative purposes.

Applications of 5 Ethenylfuran 2 Carbaldehyde in Organic Synthesis and Materials Science Research

Strategic Building Block for Complex Organic Molecules

The inherent reactivity of the furan (B31954) core, combined with the synthetic handles provided by the carbaldehyde and ethenyl substituents, makes 5-ethenylfuran-2-carbaldehyde a strategic building block for the construction of intricate organic structures. While specific research on 5-ethenylfuran-2-carbaldehyde as a starting material for complex molecules is emerging, the broader family of furan-2-carbaldehydes is well-established in this role researchgate.netmdpi.comrsc.orgresearchgate.net. The principles guiding their reactivity can be extrapolated to understand the potential of the title compound.

Furan derivatives are pivotal in the synthesis of a diverse range of heterocyclic compounds due to the reactivity of the furan ring and its substituents utripoli.edu.ly. Furan-2-carbaldehydes, for instance, serve as precursors to various fused heterocyclic systems through condensation and cycloaddition reactions nih.govfrontiersin.org. The aldehyde group can react with a variety of nucleophiles to form imines, which can then undergo further cyclization to generate nitrogen-containing heterocycles. While direct examples involving 5-ethenylfuran-2-carbaldehyde are not extensively documented in the reviewed literature, its potential is evident. The ethenyl group can participate in pericyclic reactions, such as Diels-Alder reactions, providing a pathway to complex polycyclic systems mdpi.com. The furan ring itself can act as a diene in [4+2] cycloadditions, leading to the formation of oxabicyclic adducts that are valuable intermediates for further synthetic transformations.

The general reactivity of furan-2-carbaldehydes in the synthesis of heterocyclic systems is summarized in the table below, illustrating the potential pathways for 5-ethenylfuran-2-carbaldehyde.

| Reaction Type | Reactant | Resulting Heterocyclic System |

| Condensation | Amines | Imines, Schiff bases |

| Cyclocondensation | o-Phenylenediamines | Benzimidazoles |

| Cycloaddition (Diels-Alder) | Dienophiles | Oxabicycloheptenes |

The construction of macrocycles and supramolecular structures often relies on the use of rigid, well-defined building blocks. Furan-containing macrocycles have demonstrated unique structural and electronic properties digitellinc.com. The aldehyde and ethenyl groups of 5-ethenylfuran-2-carbaldehyde offer convergent handles for macrocyclization reactions cam.ac.uk. For example, the aldehyde can be used in reactions that form macrocyclic Schiff bases or be converted to other functional groups suitable for ring-closing metathesis or other cyclization strategies. Although the direct application of 5-ethenylfuran-2-carbaldehyde in the synthesis of macrocycles is not yet widely reported, the synthesis of furan-based macrocycles through various strategies is an active area of research researchgate.net. The planar and relatively rigid nature of the furan ring makes it an attractive component for creating pre-organized structures necessary for efficient macrocyclization and for the assembly of ordered supramolecular architectures.

Precursor in Polymer Chemistry and Advanced Material Science

The presence of a polymerizable vinyl group makes 5-ethenylfuran-2-carbaldehyde a particularly interesting monomer for the synthesis of novel polymers. Furan-based polymers are gaining attention as sustainable alternatives to their petroleum-based counterparts, with potential applications in a variety of advanced materials ijsrst.comdntb.gov.uad-nb.inforsc.org.

Recent research has demonstrated the synthesis and polymerization of 5-vinylfuran-2-carbaldehyde. This monomer can undergo polymerization to yield poly(5-vinylfuran-2-carbaldehyde), a polymer with a backbone containing furan rings. The polymerization of furan-based monomers can be achieved through various methods, including chemical and electrochemical approaches bohrium.com. While detailed characterization of poly(5-ethenylfuran-2-carbaldehyde) is still an area of active investigation, the broader class of polyfurans has been studied for its conductive properties rsc.orguark.eduacs.org. The synthesis of polymers from furanic compounds derived from biomass, such as 5-hydroxymethylfurfural (B1680220) (a precursor to 5-ethenylfuran-2-carbaldehyde), is a key aspect of developing sustainable materials nih.govmdpi.comulaval.caresearchgate.netresearchgate.net.

The aldehyde functionality in the repeating units of poly(5-ethenylfuran-2-carbaldehyde) provides a versatile platform for the post-polymerization modification of the material. This allows for the introduction of various functional groups, which can tailor the polymer's properties for specific applications. For instance, the aldehyde groups can be reacted with amines to form Schiff bases, which can introduce new chemical, thermal, or responsive properties to the polymer researchgate.net. This approach enables the creation of a wide range of functionalized polymeric materials from a single parent polymer. The ability to functionalize the polymer after its synthesis is a significant advantage in the design of advanced materials.

Furan-containing conjugated polymers are being explored for their potential in organic electronics due to their unique electronic and optical properties acs.orgrsc.orgresearchgate.netresearchgate.net. The incorporation of the furan ring into a polymer backbone can lead to materials with interesting photophysical and electrochemical characteristics. Polyfurans have been investigated as conducting polymers, although they have historically been considered less stable than their polythiophene and polypyrrole analogs bohrium.comuark.edu. However, recent advances have shown that stable and conducting polyfuran films can be prepared rsc.org. The specific electronic and optical properties of polymers derived from 5-ethenylfuran-2-carbaldehyde have not been extensively detailed in the literature reviewed. However, by analogy with other furan-based polymers, it is anticipated that these materials could exhibit properties suitable for applications in sensors, organic light-emitting diodes (OLEDs), and other electronic devices. The bandgap of furan-based conjugated polymers can be tuned by modifying the polymer structure, which is a key factor in designing materials for specific electronic applications rsc.org.

The following table summarizes the potential properties and applications of polymers derived from furan-based monomers, providing a context for the future investigation of poly(5-ethenylfuran-2-carbaldehyde).

| Polymer Type | Potential Properties | Potential Applications |

| Polyfuran Derivatives | Electrical conductivity, Photoluminescence | Organic electronics, Sensors, OLEDs |

| Functionalized Polyfurans | Tunable solubility, Thermal stability, Chemical reactivity | Smart materials, Coatings, Membranes |

Based on a thorough review of current scientific literature, there is insufficient information to construct an article on "5-Ethenylfuran-2-carbaldehyde" within the specific framework of your request. The conversion of biomass-derived precursors, such as 5-Hydroxymethylfurfural (HMF), into this particular compound is not a well-documented or established pathway in the field of renewable chemistry and biomass valorization.

Key platform chemicals derived from HMF that are extensively researched include 2,5-Furandicarboxylic acid (FDCA), 2,5-Diformylfuran (DFF), and 2,5-Dimethylfuran (DMF), among others. The available research focuses on the catalytic conversion of HMF's aldehyde and hydroxymethyl functional groups to produce these and other valuable chemicals.

However, specific, detailed research findings on the synthesis of 5-Ethenylfuran-2-carbaldehyde from HMF and its subsequent applications as a bio-based monomer or platform chemical are not present in the accessible literature. Therefore, generating a scientifically accurate and informative article that adheres strictly to the requested outline is not possible at this time.

Q & A

Q. What are the established synthetic routes for 5-Ethenylfuran-2-carbaldehyde, and how can reaction conditions be optimized?

The synthesis of 5-arylfuran-2-carbaldehydes typically involves multi-step protocols, such as Claisen condensation, Friedel-Crafts acylation, or Suzuki coupling reactions. For example, substituted furancarboxaldehydes are synthesized via palladium-catalyzed cross-coupling reactions, with critical parameters including catalyst loading (e.g., 5 mol% Pd(PPh₃)₄), solvent choice (e.g., THF or DMF), and temperature control (70–100°C). Optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometry to minimize byproducts like over-oxidized derivatives .

Q. What spectroscopic methods are recommended for characterizing 5-Ethenylfuran-2-carbaldehyde?

Key techniques include:

- NMR : ¹H and ¹³C NMR to confirm the ethenyl (–CH=CH₂) and aldehyde (–CHO) groups. For example, the aldehyde proton typically appears at δ 9.6–10.0 ppm.

- IR : A strong absorption band near 1680–1700 cm⁻¹ for the carbonyl group.

- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).

Cross-referencing data with databases like NIST Chemistry WebBook ensures accuracy .

Q. How should researchers handle and store 5-Ethenylfuran-2-carbaldehyde to ensure stability?

- Storage : Keep in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent oxidation of the ethenyl group.

- Handling : Use spark-proof tools in fume hoods due to flammability risks. Dispose of waste via approved protocols (e.g., neutralization followed by incineration) .

Q. What are the known stability challenges of 5-Ethenylfuran-2-carbaldehyde under varying pH and temperature?

The compound is prone to polymerization at elevated temperatures (>50°C) and acidic/basic conditions. Stability studies should use HPLC to track degradation products, such as dimerized furan derivatives. Buffered solutions (pH 6–8) are recommended for aqueous experiments .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of 5-Ethenylfuran-2-carbaldehyde in Diels-Alder reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity with dienophiles. For instance, the electron-deficient ethenyl group may favor inverse-electron-demand Diels-Alder reactions. Validation requires experimental comparison using NMR to identify adducts .

Q. What strategies resolve contradictions in reported spectroscopic data for 5-Ethenylfuran-2-carbaldehyde derivatives?

Discrepancies in melting points or spectral peaks often arise from impurities or polymorphic forms. Researchers should:

Q. How can kinetic studies improve the yield of 5-Ethenylfuran-2-carbaldehyde in catalytic systems?

Pseudo-first-order kinetics experiments can identify rate-limiting steps. For example, in palladium-catalyzed couplings, varying the concentration of boronic acid reagents and monitoring via GC-MS reveals optimal molar ratios. Apparent activation energy (Eₐ) calculations guide temperature adjustments .

Q. What are the design considerations for bioactivity assays involving 5-Ethenylfuran-2-carbaldehyde?

- Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK-293) with IC₅₀ determination.

- Target interaction : Molecular docking studies (e.g., AutoDock Vina) to predict binding affinities with enzymes like cytochrome P450.

- Metabolic stability : Incubate with liver microsomes and analyze metabolites via LC-MS/MS .

Safety and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.